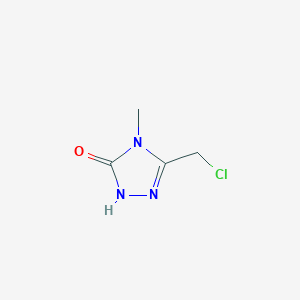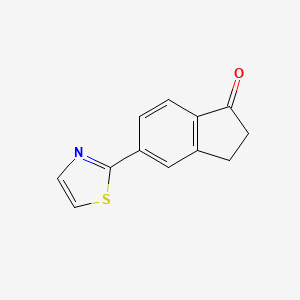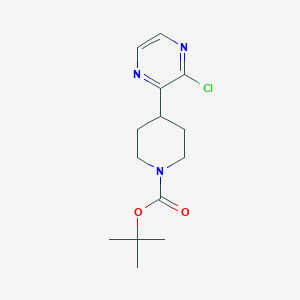
2-フルオロ-5-フェニルペンタン酸
概要
説明
2-Fluoro-5-phenylpentanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids
科学的研究の応用
2-Fluoro-5-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It’s structurally similar compound, 5-phenylpentanoic acid, has been reported to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions .
Mode of Action
The fluorination of heterocyclic compounds, a process that might be involved in the synthesis of this compound, has been studied . Fluorination can affect the solubility, lipophilicity, and biological activity of heterocyclic compounds . It can also enhance the metabolic stability of a drug .
Result of Action
The introduction of fluorine atoms into heterocyclic compounds can affect their solubility, lipophilicity, and biological activity . It can also enhance the metabolic stability of a drug .
Action Environment
The principles of green chemistry, which aim to reduce waste and use environmentally acceptable solvents and reagents, are often considered in the synthesis of fluorinated heterocyclic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-phenylpentanoic acid using electrophilic fluorinating agents. This reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of 2-Fluoro-5-phenylpentanoic acid often employs large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions: 2-Fluoro-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of fluoro-ketones or fluoro-aldehydes.
Reduction: Formation of fluoro-alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
5-Phenylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-5-phenylhexanoic acid: Similar structure but with an additional carbon atom in the chain.
2-Fluoro-4-phenylbutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 2-Fluoro-5-phenylpentanoic acid is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
特性
IUPAC Name |
2-fluoro-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCASCWKQZHLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)



![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)


![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)

